molecular formula C10H14N2O2 B091227 N-Butyl-3-hydroxypyridine-2-carboxamide CAS No. 1079-41-0

N-Butyl-3-hydroxypyridine-2-carboxamide

Cat. No.: B091227
CAS No.: 1079-41-0
M. Wt: 194.23 g/mol
InChI Key: OWPOMFAYGIXICK-UHFFFAOYSA-N
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Description

N-Butyl-3-hydroxypyridine-2-carboxamide is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity
Research has indicated that N-Butyl-3-hydroxypyridine-2-carboxamide acts as an indirect activator of AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism. A study published in the Chemical and Pharmaceutical Bulletin demonstrated that this compound can enhance insulin sensitivity and promote glucose uptake in muscle cells, making it a potential candidate for treating type 2 diabetes .

Neuroprotective Effects
Another area of interest is the neuroprotective properties of this compound. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cell lines. This suggests potential therapeutic applications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where inflammation and oxidative damage are significant contributors to disease progression.

Organic Synthesis

Building Block in Chemical Synthesis
this compound serves as a versatile building block in organic synthesis. Its hydroxypyridine structure allows for various functionalization reactions, enabling the synthesis of more complex molecules. For instance, it can be used to prepare derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties .

Agricultural Applications

Pesticide Development
The compound has been explored for its potential use in developing agrochemicals, particularly as a component in novel pesticide formulations. Its ability to modulate biological pathways could lead to the creation of more effective pest control agents with reduced environmental impact.

Data Table: Summary of Applications

Application Area Description Key Findings/References
Medicinal ChemistryAntidiabetic agent through AMPK activationEnhances insulin sensitivity; potential diabetes treatment
NeuroprotectionInhibits neuroinflammation and oxidative stressPotential use in neurodegenerative diseases
Organic SynthesisVersatile building block for complex molecule synthesisEnables functionalization for enhanced biological activity
Agricultural ApplicationsPotential component in pesticide formulationsModulates biological pathways for pest control

Case Studies

  • Antidiabetic Activity Study
    In a controlled laboratory setting, researchers tested the effects of this compound on glucose uptake in muscle cells. The findings revealed a significant increase in glucose transport, suggesting its potential as a therapeutic agent for managing diabetes .
  • Neuroprotective Mechanism Investigation
    A study focused on the neuroprotective effects of the compound highlighted its ability to reduce markers of oxidative stress in neuronal cell cultures exposed to toxic agents. This research points towards its application in treating neurodegenerative disorders .

Properties

CAS No.

1079-41-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

N-butyl-3-hydroxypyridine-2-carboxamide

InChI

InChI=1S/C10H14N2O2/c1-2-3-6-12-10(14)9-8(13)5-4-7-11-9/h4-5,7,13H,2-3,6H2,1H3,(H,12,14)

InChI Key

OWPOMFAYGIXICK-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=C(C=CC=N1)O

Canonical SMILES

CCCCNC(=O)C1=C(C=CC=N1)O

Key on ui other cas no.

1079-41-0

Origin of Product

United States

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